molecular formula C14H10LiN B14634761 lithium;N-ethynyl-N-phenylaniline CAS No. 54098-17-8

lithium;N-ethynyl-N-phenylaniline

Cat. No.: B14634761
CAS No.: 54098-17-8
M. Wt: 199.2 g/mol
InChI Key: OGIYTSGSHDEFBB-UHFFFAOYSA-N
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Description

Lithium;N-ethynyl-N-phenylaniline is a compound that belongs to the class of phenylamine derivatives It is characterized by the presence of a lithium atom, an ethynyl group, and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;N-ethynyl-N-phenylaniline typically involves the reaction of phenylamine with an ethynylating agent in the presence of a lithium base. One common method involves the use of lithium piperidide in boiling ether, which facilitates the ethynylation of phenylamine to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;N-ethynyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the electrophile used .

Scientific Research Applications

Lithium;N-ethynyl-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;N-ethynyl-N-phenylaniline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular pathways. These interactions can lead to changes in cellular function and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its lithium, ethynyl, and phenylamine components This unique structure imparts specific chemical properties and reactivity that are not observed in simpler analogs

Properties

CAS No.

54098-17-8

Molecular Formula

C14H10LiN

Molecular Weight

199.2 g/mol

IUPAC Name

lithium;N-ethynyl-N-phenylaniline

InChI

InChI=1S/C14H10N.Li/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H;/q-1;+1

InChI Key

OGIYTSGSHDEFBB-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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